molecular formula C22H18N2O4S B299368 N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B299368
M. Wt: 406.5 g/mol
InChI Key: RETHIGOXQPQYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a compound that has been extensively researched for its potential applications in scientific research. It is a synthetic compound that has been found to have several useful properties that make it an ideal candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. It has also been found to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several biochemical and physiological effects. It has been found to have anti-inflammatory properties, as it inhibits the activity of COX-2. It has also been found to inhibit the growth of cancer cells, as it induces apoptosis (programmed cell death) in these cells. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, which can affect mood and behavior.

Advantages and Limitations for Lab Experiments

N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it cost-effective for use in research. It has also been found to have several useful properties, such as anti-inflammatory and anti-cancer properties, which make it an ideal candidate for use in various research fields. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it may have off-target effects, which can complicate experimental design.

Future Directions

There are several future directions for research on N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential direction is to further investigate its anti-inflammatory properties and its potential applications in treating inflammatory diseases. Another potential direction is to investigate its anti-cancer properties and its potential applications in cancer therapy. Additionally, further research can be done to elucidate its mechanism of action and to identify any off-target effects it may have. Finally, further research can be done to optimize its synthesis method to improve yield and purity.

Synthesis Methods

The synthesis of N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps. The first step involves the condensation of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with dibenzo[b,d]furan-3-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product. The synthesis method has been optimized to maximize the yield and purity of the compound.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several potential applications in scientific research. It has been found to have anti-inflammatory properties and can be used to study the mechanisms of inflammation in the body. It has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, it has been found to have potential applications in neuroscience research, as it has been shown to modulate the activity of certain neurotransmitters in the brain.

properties

Product Name

N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C22H18N2O4S/c25-22-6-3-13-24(22)16-8-10-17(11-9-16)29(26,27)23-15-7-12-19-18-4-1-2-5-20(18)28-21(19)14-15/h1-2,4-5,7-12,14,23H,3,6,13H2

InChI Key

RETHIGOXQPQYEO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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